molecular formula C12H16ClNO3S B2745069 3-chloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-methylbenzenesulfonamide CAS No. 1257553-62-0

3-chloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-methylbenzenesulfonamide

Cat. No.: B2745069
CAS No.: 1257553-62-0
M. Wt: 289.77
InChI Key: NQJIKIZQOHGMIM-UHFFFAOYSA-N
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Description

3-Chloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-methylbenzenesulfonamide is a high-purity chemical compound supplied for research purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Benzenesulfonamide derivatives are a significant class of compounds in medicinal chemistry and drug discovery, frequently investigated for their potential to modulate key biological targets . For instance, similar sulfonamide-based structures have been designed and synthesized as potent inhibitors of enzymes like Interleukin-1 receptor-associated kinase 4 (IRAK4), a compelling target for the treatment of inflammatory and autoimmune diseases . The strategic incorporation of substituents, such as the chloromethyl and hydroxymethyl groups found in this compound, is a common approach to optimize a molecule's properties. This includes enhancing binding affinity through van der Waals interactions and improving membrane permeability by carefully controlling the 1-octanol/water partition coefficient (LogP), a critical factor for cellular activity . Researchers can leverage this compound as a building block or a lead structure in developing novel therapeutic agents, studying enzyme mechanisms, or exploring structure-activity relationships (SAR). Please note that the specific biochemical and physiological properties of this compound have not been fully characterized. Researchers should conduct their own thorough investigations to determine its applicability for specific experimental systems.

Properties

IUPAC Name

3-chloro-N-[[1-(hydroxymethyl)cyclopropyl]methyl]-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO3S/c1-9-10(13)3-2-4-11(9)18(16,17)14-7-12(8-15)5-6-12/h2-4,14-15H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQJIKIZQOHGMIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2(CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-chloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-chloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-methylbenzenesulfonamide can be described as follows:

  • Molecular Formula: C12H16ClN1O2S
  • Molecular Weight: 283.78 g/mol
  • IUPAC Name: 3-chloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-methylbenzenesulfonamide

This compound features a chlorinated aromatic ring, a sulfonamide group, and a cyclopropyl moiety, which may contribute to its biological activity.

Antimicrobial Properties

Sulfonamides are known for their antimicrobial properties, primarily through the inhibition of bacterial folic acid synthesis. The specific compound under consideration has shown promising activity against various bacterial strains. Research indicates that the presence of the sulfonamide group enhances its efficacy in inhibiting bacterial growth.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

Recent studies have suggested that compounds similar to 3-chloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-methylbenzenesulfonamide exhibit anticancer properties by targeting specific signaling pathways involved in tumor growth.

The proposed mechanism involves the inhibition of enzymes related to cell proliferation and survival, such as EGFR (Epidermal Growth Factor Receptor) and its mutant forms. This inhibition leads to decreased cell viability in various cancer cell lines.

Case Study: In Vitro Analysis

A study conducted on human cancer cell lines demonstrated that treatment with the compound resulted in significant apoptosis as evidenced by increased caspase activity and DNA fragmentation assays. The IC50 values for different cancer cell lines were found to be in the low micromolar range, indicating potent activity.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, this compound has been investigated for its anti-inflammatory properties. Sulfonamides are known to modulate inflammatory pathways, potentially reducing cytokine production and inflammatory mediator release.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of 3-chloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-methylbenzenesulfonamide is crucial for evaluating its therapeutic potential. Preliminary studies suggest:

  • Absorption: Rapid absorption post-administration.
  • Distribution: Moderate tissue distribution with higher concentrations in liver and kidneys.
  • Metabolism: Primarily hepatic metabolism with several metabolites identified.
  • Excretion: Renal excretion as unchanged drug and metabolites.

Toxicity studies have indicated a favorable profile compared to other sulfonamides, with minimal adverse effects observed in animal models at therapeutic doses.

Scientific Research Applications

The compound exhibits notable biological activities, which can be categorized into several areas:

Antibacterial Activity

Sulfonamides are known for their antibacterial properties due to their ability to inhibit bacterial folic acid synthesis. Research indicates that this compound may exhibit similar effects:

  • Mechanism : Inhibition of dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.
  • Case Study : A study demonstrated that related sulfonamide derivatives showed significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae .

Antiviral Properties

Emerging studies suggest potential antiviral applications:

  • Research Findings : Compounds structurally related to this sulfonamide have been shown to inhibit Hepatitis B Virus (HBV) replication in vitro. The mechanism involves the modulation of host factors that enhance viral resistance .
  • Data Table :
Compound StructureViral TargetInhibition %
Related SulfonamideHBV75%
Control-10%

Anticancer Potential

The anticancer properties of sulfonamides are increasingly recognized:

  • Mechanism : Induction of apoptosis in cancer cells through the modulation of signaling pathways.
  • Case Study : A structurally similar compound was reported to induce cell death in various human cancer cell lines, suggesting therapeutic potential in oncology .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its efficacy:

  • Key Findings : Modifications to the sulfonamide group and cyclopropyl moiety significantly affect biological activity. For instance, increasing lipophilicity enhances membrane permeability and bioavailability .

Toxicological Profile

Safety assessments are vital for any pharmaceutical application:

  • Toxicity Studies : Preliminary studies indicate a favorable safety profile, but further investigations are necessary to fully understand the toxicological implications .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features of Analogs

Compound Name Core Structure Substituents/Functional Groups Key Properties/Applications References
3-Chloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-methylbenzenesulfonamide Benzenesulfonamide 3-Cl, 2-Me, cyclopropylmethyl-hydroxymethyl Potential H-bonding; steric hindrance N/A
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide 3-Me, N,O-bidentate directing group Metal-catalyzed C–H functionalization
2-Chloro-N-(3-methoxybenzoyl)benzenesulfonamide Benzenesulfonamide 2-Cl, 3-MeO Crystallographic stability studies
3-Chloro-N-(2-methylphenyl)benzamide Benzamide 3-Cl, 2-Me (on aryl ring) Biologically active amide scaffolds
3-Chloro-N-(2-chlorophenyl)benzamide Benzamide 3-Cl, 2-Cl (on aryl ring) Monoclinic crystal packing

Functional Group Analysis

Sulfonamide vs. Amide analogs (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) exhibit N,O-bidentate coordination, enabling metal-catalyzed C–H activation, a property less explored in sulfonamides .

Substituent Effects Chlorine Position: The 3-chloro substituent in the target compound may influence electronic effects (σ-withdrawing) and steric interactions differently than 2-chloro analogs (e.g., 2-Chloro-N-(3-methoxybenzoyl)benzenesulfonamide), which show altered crystal packing due to Cl–π interactions .

Hydrogen-Bonding Potential The hydroxymethyl (–CH₂OH) group in the target compound can engage in intermolecular H-bonding, similar to the hydroxyl group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which stabilizes crystal lattices and facilitates coordination chemistry .

Crystallographic and Conformational Comparisons

  • Crystal Packing: Chlorinated analogs like 3-Chloro-N-(2-chlorophenyl)benzamide crystallize in monoclinic systems (space group P21/n) with distinct Cl···Cl and Cl···π interactions, suggesting similar packing motifs for the target compound .
  • Torsional Flexibility : The cyclopropane ring restricts rotation around the C–N bond, contrasting with the more flexible 2-hydroxy-1,1-dimethylethyl group in , which adopts staggered conformations for optimal H-bonding.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-chloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-methylbenzenesulfonamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves cyclopropane ring formation followed by sulfonamide coupling. Key steps include:

  • Cyclopropylation : Use of hydroxymethylcyclopropane precursors via [2+1] cycloaddition or ring-opening reactions under controlled temperatures (e.g., 0–5°C for stability) .
  • Sulfonamide Formation : Reacting the cyclopropane intermediate with 3-chloro-2-methylbenzenesulfonyl chloride in anhydrous dichloromethane with triethylamine as a base. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields >95% purity .
    • Optimization : Adjust stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and monitor pH to minimize side reactions like hydrolysis of the sulfonamide group .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Spectroscopy :

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., cyclopropane protons at δ 0.8–1.2 ppm; sulfonamide protons at δ 7.5–8.0 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 342.1) .
    • Crystallography : Single-crystal X-ray diffraction (monoclinic P2₁/n space group) resolves bond angles and confirms stereochemistry, particularly the cyclopropane ring geometry .

Q. How can preliminary biological activity screening be designed for this compound?

  • In vitro Assays :

  • Enzyme Inhibition : Screen against kinases or proteases (e.g., IC₅₀ determination via fluorescence-based assays) .
  • Antimicrobial Activity : Use microdilution assays (MIC values against S. aureus or E. coli) .
    • Controls : Include structurally related sulfonamides (e.g., 4-chloro-N-(3-hexynylphenyl)benzenesulfonamide) to benchmark activity .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclopropane-hydroxymethyl group influence binding to biological targets?

  • Computational Analysis : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, highlighting the hydroxymethyl group’s hydrogen-bonding capacity .
  • Structure-Activity Relationship (SAR) : Compare analogs with methylcyclopropane or non-cyclopropane substituents. For example, replacing the hydroxymethyl group with a methoxy group reduces solubility but increases membrane permeability .

Q. How can contradictions in biological activity data (e.g., divergent IC₅₀ values across assays) be resolved?

  • Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) for target engagement .
  • Data Normalization : Account for assay-specific variables (e.g., pH sensitivity of sulfonamide ionization) by standardizing buffer conditions across experiments .

Q. What strategies are effective for improving metabolic stability without compromising potency?

  • Prodrug Design : Mask the hydroxymethyl group as an acetate ester to enhance oral bioavailability, with enzymatic cleavage in vivo .
  • Isotopic Labeling : Use deuterium at the cyclopropane methyl position to slow CYP450-mediated metabolism, assessed via LC-MS/MS pharmacokinetic studies .

Q. How can in vivo efficacy and toxicity be evaluated preclinically?

  • Animal Models : Use xenograft mice for antitumor activity (e.g., dosing at 50 mg/kg/day, IV) with toxicity endpoints (ALT/AST levels, histopathology) .
  • Pharmacokinetics : Measure plasma half-life (t₁/₂) and tissue distribution via radiolabeled (¹⁴C) compound tracking .

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